

# An In-depth Technical Guide to 3-Acetylpyridine N-oxide

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## Compound of Interest

Compound Name: 3-Acetylpyridine N-oxide

Cat. No.: B110431

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CAS Number: 14188-94-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Acetylpyridine N-oxide**, a key chemical intermediate. It consolidates available data on its physicochemical properties, synthesis, and known applications, with a focus on presenting quantitative data and experimental methodologies in a clear, structured format.

## Executive Summary

**3-Acetylpyridine N-oxide**, also known as 1-(1-Oxido-3-pyridinyl)-ethanone, is a heterocyclic organic compound.<sup>[1]</sup> While extensive biological data on the N-oxide is limited, it is recognized primarily for its role as a crucial intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to Nilotinib N-Oxide, a metabolite of the cancer therapeutic Nilotinib.<sup>[1]</sup> <sup>[2]</sup> The parent compound, 3-acetylpyridine, is a well-studied neurotoxin that acts as a metabolic antagonist to nicotinamide, leading to impaired energy metabolism. This guide distinguishes clearly between the data available for the N-oxide and its parent compound.

## Physicochemical and Spectral Data

The following tables summarize the key quantitative properties of **3-Acetylpyridine N-oxide**.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	14188-94-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	137.14 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	144.0 to 148.0 °C	<a href="#">[1]</a>
Boiling Point	347.3 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.13 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	163.8 °C	<a href="#">[1]</a>
Vapor Pressure	5.44E-05 mmHg at 25°C	<a href="#">[1]</a>
Solubility	Chloroform, Methanol	<a href="#">[1]</a>
Appearance	White to Light-Yellow Crystalline Solid	

Table 2: Spectral Data References

Data Type	Availability / Reference
<sup>13</sup> C NMR	Data available from SpectraBase, referencing J. Org. Chem. 44, 307(1979). <a href="#">[5]</a>
<sup>1</sup> H NMR	Referenced in supporting information for N-oxidation studies of pyridine derivatives. <a href="#">[6]</a>
Purity (GC)	>98.0%

## Synthesis and Experimental Protocols

While specific, detailed protocols for the industrial synthesis of **3-Acetylpyridine N-oxide** are proprietary, the synthesis generally follows established methods for the N-oxidation of pyridine derivatives.[\[7\]](#)

## General Experimental Protocol: N-Oxidation of 3-Acetylpyridine

The conversion of a pyridine derivative to its corresponding N-oxide is a standard oxidation reaction. Several reagents and conditions can be employed.

### Method 1: Oxidation with Peroxy Acids (e.g., m-CPBA)

This is a common and effective method for N-oxidation.[\[7\]](#)

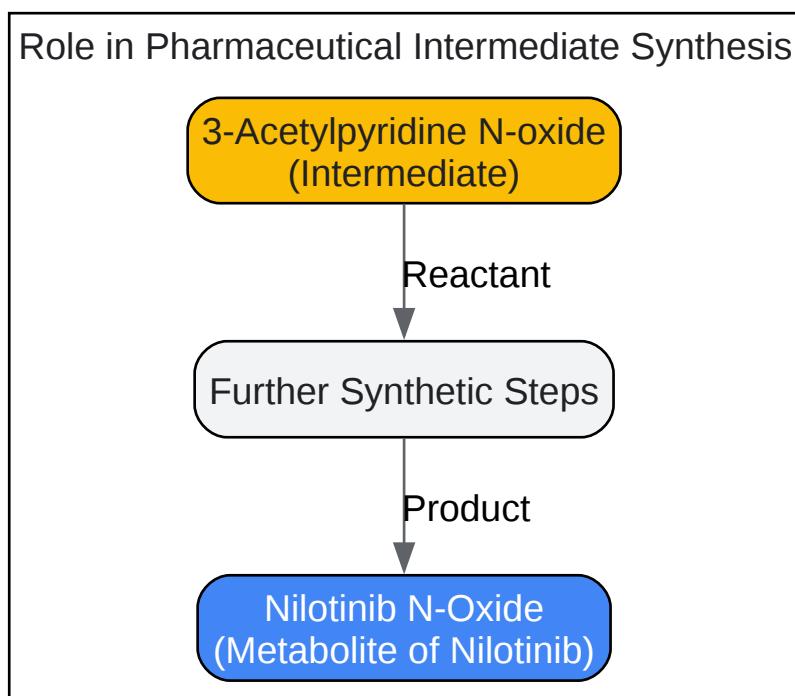
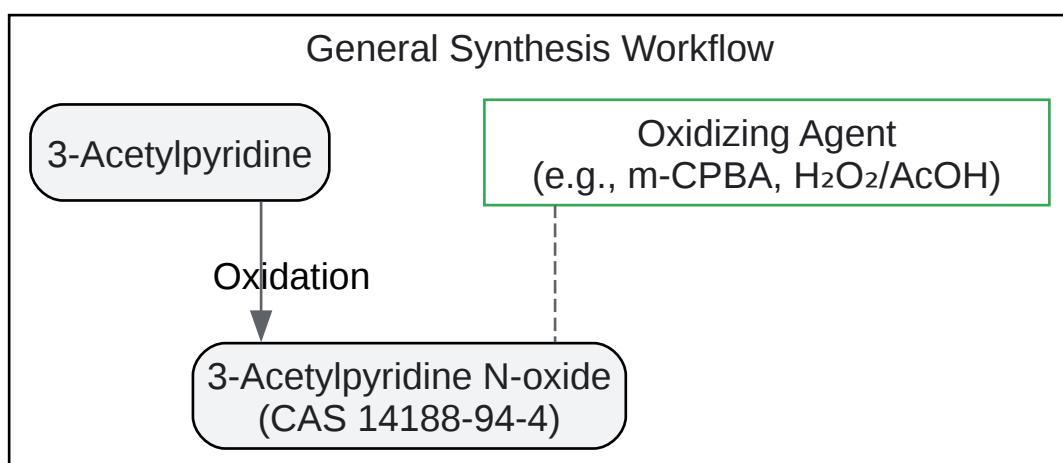
- **Dissolution:** Dissolve 3-acetylpyridine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or chloroform ( $\text{CHCl}_3$ ).
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Reagent Addition:** Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to remove excess m-CPBA and the resulting m-chlorobenzoic acid, followed by a wash with brine.
- **Isolation:** Dry the organic layer over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **3-Acetylpyridine N-oxide**.

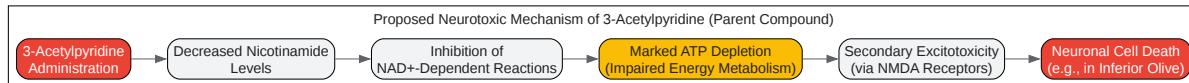
### Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This classic method uses readily available reagents.[\[7\]](#)

- **Reaction Setup:** Place 3-acetylpyridine in glacial acetic acid.

- Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide ( $H_2O_2$ ) dropwise while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- Heating: After the initial addition, heat the mixture (e.g., 70-80 °C) for several hours.
- Monitoring & Workup: Monitor the reaction by TLC. After completion, cool the mixture and carefully remove the excess peroxide and solvent, often under vacuum. The purification would follow standard procedures like recrystallization.





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